molecular formula C10H14N2O B15226681 N-(4-Amino-benzyl)-N-methyl-acetamide

N-(4-Amino-benzyl)-N-methyl-acetamide

Cat. No.: B15226681
M. Wt: 178.23 g/mol
InChI Key: FXFDCWBVOCHWQN-UHFFFAOYSA-N
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Description

N-(4-Aminobenzyl)-N-methylacetamide: is an organic compound characterized by the presence of an amide group attached to a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobenzyl)-N-methylacetamide typically involves the reaction of 4-aminobenzylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of N-(4-Aminobenzyl)-N-methylacetamide can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: N-(4-Aminobenzyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reactions often involve halogenated compounds and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: N-(4-Aminobenzyl)-N-methylacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its amide functionality.

Medicine: N-(4-Aminobenzyl)-N-methylacetamide has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity.

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile component in material science.

Mechanism of Action

The mechanism by which N-(4-Aminobenzyl)-N-methylacetamide exerts its effects involves interactions with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, influencing their activity. Additionally, the benzylamine moiety can interact with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

  • N-(4-Aminobenzyl)-N-methylformamide
  • N-(4-Aminobenzyl)-N-methylpropionamide
  • N-(4-Aminobenzyl)-N-methylbutyramide

Uniqueness: N-(4-Aminobenzyl)-N-methylacetamide is unique due to its specific combination of an amide group and a benzylamine moiety. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers distinct advantages in terms of ease of synthesis and versatility in chemical reactions.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-[(4-aminophenyl)methyl]-N-methylacetamide

InChI

InChI=1S/C10H14N2O/c1-8(13)12(2)7-9-3-5-10(11)6-4-9/h3-6H,7,11H2,1-2H3

InChI Key

FXFDCWBVOCHWQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=CC=C(C=C1)N

Origin of Product

United States

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